molecular formula C10H19NO2 B1382953 3-(2-Methoxycyclopentyl)morpholine CAS No. 1803600-80-7

3-(2-Methoxycyclopentyl)morpholine

Cat. No. B1382953
CAS RN: 1803600-80-7
M. Wt: 185.26 g/mol
InChI Key: BWXPSNQOWXFCJF-UHFFFAOYSA-N
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Description

“3-(2-Methoxycyclopentyl)morpholine”, also known as 3-MCPM, is a heterocyclic organic compound that belongs to the class of morpholines. It has a molecular weight of 185.27 .


Synthesis Analysis

Morpholines, including 3-MCPM, are often synthesized from 1,2-amino alcohols and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, have been synthesized using this method .


Molecular Structure Analysis

The molecular structure of morpholine derivatives, including 3-MCPM, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholine ring forming reactions or ring functionalization are key aspects of the medicinal chemistry of morpholine (bioactive) derivatives . The synthesis of morpholines and related compounds using vinyl sulfonium salts has been outlined .


Physical And Chemical Properties Analysis

3-MCPM is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies

    Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are significant in medicinal chemistry research due to their structural importance as morpholine isosteres. They exhibit similar lipophilicity to morpholine, making them valuable in synthesis processes. The first synthesis of this morpholine derivative (tosylate salt) was described, showcasing its potential as a novel building block in medicinal chemistry (Walker, Eklov, & Bedore, 2012).

  • Novel Synthesis Approaches

    Research has been conducted on the novel synthesis of cis-3,5-disubstituted morpholine derivatives, illustrating the versatility of morpholine structures in synthetic chemistry. This includes the synthesis of 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine, indicating the diverse applications of morpholine derivatives in chemical synthesis (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Pharmaceutical Research

  • Drug Delivery Systems: Morpholines have been evaluated for their potential in topical drug delivery systems. Studies on various morpholinyl esters of naproxen, a common NSAID, demonstrated their enhanced skin permeation, indicating the usefulness of morpholine derivatives in improving drug delivery (Rautio et al., 2000).

Photodynamic Therapy

  • Cancer Treatment: Phthalocyanine derivatives possessing morpholine groups have been investigated for their application in photodynamic therapy, a treatment method for cancer. These derivatives exhibited promising biological activity in vitro, highlighting the potential of morpholine derivatives in therapeutic applications (Kucińska et al., 2015).

Supramolecular Chemistry

  • Inclusion Complexes: Studies on the structures of morpholine-based inclusion complexes with cyclodextrins have been conducted, showcasing the potential of morpholine derivatives in the field of supramolecular chemistry (Seilkhanov et al., 2015).

Safety and Hazards

The safety information for 3-MCPM includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Morpholine is a versatile moiety and a privileged pharmacophore with a wide range of pharmacological activities due to different mechanisms of action . As such, it is likely that future research will continue to explore the potential of morpholine derivatives, including 3-MCPM, in various therapeutic applications .

properties

IUPAC Name

3-(2-methoxycyclopentyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10-4-2-3-8(10)9-7-13-6-5-11-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPSNQOWXFCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxycyclopentyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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